molecular formula Cl3HSi<br>HSiCl3<br>SiHCl3 B8805176 Trichlorosilane

Trichlorosilane

Cat. No. B8805176
M. Wt: 135.45 g/mol
InChI Key: ZDHXKXAHOVTTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04151114

Procedure details

In another experiment, 220 g (1.62 mole) trichlorosilane was added slowly in 20 minutes to a stirred mixture of 660 g (6 mole) 1,7-octadiene at 35° C. Subsequently, the reaction mixture was heated at 50° C. for 24 hours to complete the addition and then fractionally distilled. This resulted in 322 g, i.e., 82%, 7-octenyl trichlorosilane and 24 g, i.e., 12%, 1,8-bis-trichlorosilyl octane.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([Cl:4])[Cl:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12]>>[CH2:12]([Si:2]([Cl:4])([Cl:3])[Cl:1])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH2:5].[Cl:1][Si:2]([Cl:4])([Cl:3])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:2]([Cl:4])([Cl:3])[Cl:1]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
660 g
Type
reactant
Smiles
C=CCCCCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC=C)[Si](Cl)(Cl)Cl
Name
Type
product
Smiles
Cl[Si](CCCCCCCC[Si](Cl)(Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04151114

Procedure details

In another experiment, 220 g (1.62 mole) trichlorosilane was added slowly in 20 minutes to a stirred mixture of 660 g (6 mole) 1,7-octadiene at 35° C. Subsequently, the reaction mixture was heated at 50° C. for 24 hours to complete the addition and then fractionally distilled. This resulted in 322 g, i.e., 82%, 7-octenyl trichlorosilane and 24 g, i.e., 12%, 1,8-bis-trichlorosilyl octane.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([Cl:4])[Cl:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12]>>[CH2:12]([Si:2]([Cl:4])([Cl:3])[Cl:1])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH2:5].[Cl:1][Si:2]([Cl:4])([Cl:3])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:2]([Cl:4])([Cl:3])[Cl:1]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
660 g
Type
reactant
Smiles
C=CCCCCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC=C)[Si](Cl)(Cl)Cl
Name
Type
product
Smiles
Cl[Si](CCCCCCCC[Si](Cl)(Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.